molecular formula C11H15N3O2S B11161095 5-oxo-1-propyl-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

5-oxo-1-propyl-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11161095
M. Wt: 253.32 g/mol
InChI Key: FJPCHQKZIQXXGE-UHFFFAOYSA-N
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Description

5-oxo-1-propyl-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a heterocyclic compound that contains a pyrrolidine ring, a thiazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-propyl-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves the reaction of 5-substituted 1,3,4-thiadiazol-2-amines with itaconic acid under solvent-free conditions or with the addition of acetic acid at 140–150°C . This method allows for the formation of the desired pyrrolidine-3-carboxylic acid derivatives, which can then be further modified to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-propyl-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings.

Scientific Research Applications

5-oxo-1-propyl-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-oxo-1-propyl-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and thiazole derivatives, such as:

Uniqueness

5-oxo-1-propyl-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its potential for diverse applications in various fields further highlights its uniqueness compared to other similar compounds.

Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

5-oxo-1-propyl-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C11H15N3O2S/c1-2-4-14-7-8(6-9(14)15)10(16)13-11-12-3-5-17-11/h3,5,8H,2,4,6-7H2,1H3,(H,12,13,16)

InChI Key

FJPCHQKZIQXXGE-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(CC1=O)C(=O)NC2=NC=CS2

Origin of Product

United States

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